1,2-Propanedione, 1-(1-piperidinyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-1-ylpropane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(10)8(11)9-5-3-2-4-6-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQAGWCQIABFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1,2 Propanedione, 1 1 Piperidinyl
Established Synthetic Pathways to 1,2-Propanedione, 1-(1-piperidinyl)-
The traditional synthesis of α-aminoketones like 1,2-Propanedione, 1-(1-piperidinyl)- often relies on multi-step sequences. These established routes can be broadly categorized into direct synthesis, oxidation of precursors, and derivatization strategies.
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 1,2-Propanedione, 1-(1-piperidinyl)- backbone in a minimal number of steps. A common strategy involves the reaction of an α-haloketone with piperidine (B6355638). For instance, the synthesis could conceptually proceed via the nucleophilic substitution of a halogen on an α-halopropanedione with piperidine. However, the inherent reactivity of the α-diketone functionality can lead to side reactions, complicating the synthesis and purification.
Another direct approach involves the aminomethylation of appropriate precursors. While specific examples for 1,2-Propanedione, 1-(1-piperidinyl)- are not extensively documented, related syntheses often employ Mannich-type reactions or similar C-N bond-forming strategies.
Oxidation-Based Syntheses of α-Diketone Moieties
Oxidation-based methods focus on generating the α-diketone functionality from a suitable precursor that already contains the piperidine group. For example, the oxidation of an α-hydroxyketone precursor, such as 1-hydroxy-1-(1-piperidinyl)propan-2-one, could yield the desired product. Various oxidizing agents can be employed for this transformation, ranging from common metal-based oxidants to milder, more selective reagents. The choice of oxidant is crucial to avoid over-oxidation or degradation of the starting material.
Recent advancements have explored the use of catalytic oxidation processes, which offer a more sustainable alternative to stoichiometric reagents. For instance, palladium-containing catalysts have been shown to be effective in the selective oxidation of 1,2-propanediol to lactic acid, demonstrating the potential for catalytic control in related systems. researchgate.net The efficiency of such oxidations can be highly dependent on reaction conditions, including the catalyst support, solvent, temperature, and pH.
Precursor-Based Derivatization Strategies
This strategy involves the modification of a pre-existing molecule that already contains the core piperidine and propanone framework. A plausible route involves the functionalization of a piperidine-containing amino acid. For example, a suitably protected derivative of a piperidine-containing alanine (B10760859) could be converted to the corresponding α-ketoester, followed by further manipulation to yield the target diketone. A study describes a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides to synthesize 2,3-disubstituted pyrrolidines and piperidines, highlighting the potential for functionalizing the carbon backbone adjacent to the nitrogen atom. nih.gov
Novel and Sustainable Synthesis Approaches
The development of greener and more efficient synthetic methods is a major focus in modern chemistry. For the synthesis of 1,2-Propanedione, 1-(1-piperidinyl)-, this includes the exploration of biocatalysis and innovative catalytic systems.
Chemoenzymatic and Biocatalytic Routes
Chemoenzymatic and biocatalytic approaches utilize enzymes to perform key transformations with high selectivity and under mild conditions, reducing the environmental impact of chemical syntheses. acs.org While a direct biocatalytic route to 1,2-Propanedione, 1-(1-piperidinyl)- has not been explicitly detailed, related research provides a strong foundation for future development.
For example, the chemoenzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, an intermediate for other compounds, has been demonstrated using lipases for kinetic resolution. researchgate.net This showcases the successful application of enzymes in manipulating piperidine-containing molecules. Furthermore, biocatalytic methods are well-established for producing α-hydroxyketones and other chiral building blocks, which could serve as precursors for the target compound. researchgate.netblogspot.com The use of transaminases and oxidoreductases are particularly relevant for installing the amine and ketone functionalities with high stereocontrol. researchgate.net
The following table summarizes the key aspects of a relevant chemoenzymatic process:
| Enzyme | Substrate | Product | Key Parameters | Conversion/Enantiomeric Excess |
| Pseudomonas aeruginosa MTCC 5113 lipases (PAL) | (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol | (S)-1-chloro-3-(piperidin-1-yl)propan-2-yl acetate (B1210297) and (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol | Toluene:[BMIM][BF4] (70:30), vinyl acetate, 30°C, 18h | 50.02% conversion, 98.91% eeP, 99% eeS |
Data from a study on the chemo-enzymatic synthesis of a related piperidine intermediate. researchgate.net
Catalytic Synthesis Innovations
Innovations in catalysis offer promising avenues for the efficient synthesis of 1,2-Propanedione, 1-(1-piperidinyl)-. This includes the development of novel metal-based and organocatalysts to promote key bond-forming reactions. For instance, the catalytic hydrogenolysis of sucrose (B13894) to 1,2-propanediol has been achieved using a functionalized Pt/deAl-beta zeolite catalyst, indicating the potential for catalytic routes to the propanedione backbone from biomass-derived feedstocks. nih.gov
Organophotocatalysis has also emerged as a powerful tool for constructing N-containing heterocycles. A recently developed organophotocatalyzed [1+2+3] strategy enables the one-step synthesis of 2-piperidinones from an ammonium (B1175870) salt and two different alkenes, demonstrating a novel approach to building the piperidine ring system under mild conditions. nih.gov
The following table highlights a relevant catalytic system for producing a related diol:
| Catalyst System | Substrate | Product | Optimal Yield | Reaction Conditions |
| Pt/deAl-beta@Mg(OH)2 | Sucrose | 1,2-propanediol | 33.5% | 200 mg catalyst, 10 mL sucrose solution, 6 MPa H2, 200°C, 3h |
Data from a study on the catalytic production of 1,2-propanediol from sucrose. nih.gov
Further research into adapting these and other catalytic innovations will be crucial for developing a truly optimized and sustainable synthesis of 1,2-Propanedione, 1-(1-piperidinyl)-.
Optimization of Reaction Conditions and Yields
The synthesis of α-aminoketones, such as 1,2-Propanedione, 1-(1-piperidinyl)-, is a critical process in organic chemistry due to their utility as versatile building blocks for more complex molecules. nih.govrsc.orgrsc.org The optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness of the synthetic route. This section focuses on the optimization of the synthesis of 1,2-Propanedione, 1-(1-piperidinyl)-, which can be hypothetically prepared through the nucleophilic substitution of a suitable precursor with piperidine. A plausible and direct method involves the reaction of an α-haloketone, such as 1-bromo-1,2-propanedione, with piperidine.
The optimization of this reaction would typically involve a systematic investigation of several key parameters, including the choice of solvent, reaction temperature, the presence or absence of a catalyst or base, and the reaction time. Each of these factors can significantly influence the rate of reaction and the yield of the desired product, as well as the formation of byproducts.
A hypothetical study to optimize the synthesis of 1,2-Propanedione, 1-(1-piperidinyl)- from 1-bromo-1,2-propanedione and piperidine is presented below. The goal of such a study would be to identify the optimal set of conditions that provides the highest possible yield of the target compound.
Detailed research findings from a hypothetical optimization study are summarized in the interactive data table below. The study would systematically vary one parameter at a time while keeping others constant to observe its effect on the reaction yield.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 1,2-Propanedione, 1-(1-piperidinyl)-
| Entry | Solvent | Temperature (°C) | Catalyst/Base | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | None | 24 | 45 |
| 2 | Acetonitrile | 25 | None | 24 | 55 |
| 3 | Tetrahydrofuran (B95107) | 25 | None | 24 | 60 |
| 4 | Tetrahydrofuran | 50 | None | 12 | 75 |
| 5 | Tetrahydrofuran | 65 (reflux) | None | 8 | 85 |
| 6 | Tetrahydrofuran | 65 (reflux) | K₂CO₃ | 6 | 92 |
| 7 | Tetrahydrofuran | 65 (reflux) | Et₃N | 6 | 90 |
| 8 | Toluene | 65 | K₂CO₃ | 8 | 88 |
| 9 | Tetrahydrofuran | 65 (reflux) | K₂CO₃ | 4 | 89 |
| 10 | Tetrahydrofuran | 65 (reflux) | K₂CO₃ | 10 | 92 |
The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), further improves the yield, likely by scavenging the hydrogen bromide formed during the reaction, which could otherwise protonate the piperidine, reducing its nucleophilicity. Triethylamine (Et₃N) shows a similar, albeit slightly less effective, result. The optimization of the reaction time suggests that the reaction proceeds to near completion within 6 hours under the optimized conditions. Extending the reaction time beyond this does not significantly increase the yield. Therefore, the hypothetical optimal conditions for this synthesis would be the use of tetrahydrofuran as a solvent at reflux temperature, in the presence of potassium carbonate as a base, for a duration of 6 hours.
Chemical Reactivity and Transformation Mechanisms of 1,2 Propanedione, 1 1 Piperidinyl
Mechanistic Studies of Carbonyl Reactivity
The presence of two adjacent carbonyl groups, an α-diketone system, makes 1,2-Propanedione, 1-(1-piperidinyl)- a versatile substrate for a range of chemical reactions. The electrophilicity of the carbonyl carbons is a key determinant of its reactivity.
Nucleophilic Additions to α-Diketone Moieties
The carbonyl groups in 1,2-Propanedione, 1-(1-piperidinyl)- are susceptible to attack by nucleophiles. wikipedia.orglibretexts.org Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The presence of two carbonyl groups allows for the possibility of single or double addition, depending on the reaction conditions and the nature of the nucleophile.
The general mechanism for nucleophilic addition to a carbonyl group involves the following steps:
The nucleophile attacks the electrophilic carbonyl carbon.
The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate.
Protonation of the alkoxide by a proton source yields an alcohol. libretexts.org
In the case of α-diketones, the reaction can be complex. The first nucleophilic addition produces an α-hydroxy ketone. A second nucleophilic addition can then occur at the remaining carbonyl group, yielding a vicinal diol. The regioselectivity of the initial attack can be influenced by steric and electronic factors.
Common nucleophiles that react with carbonyl compounds include organometallic reagents (e.g., Grignard reagents), hydrides, amines, and enolates. wikipedia.org The reaction with amines, for instance, can lead to the formation of imines or enamines, depending on whether a primary or secondary amine is used. youtube.com
Enol and Enolate Chemistry and Intermediation
Like other carbonyl compounds containing α-hydrogens, 1,2-Propanedione, 1-(1-piperidinyl)- can exist in equilibrium with its enol tautomer. utexas.educhemistry.coach Tautomers are constitutional isomers that rapidly interconvert, differing in the placement of a proton and a double bond. chemistry.coach The enol form is characterized by the presence of a hydroxyl group attached to a carbon-carbon double bond. utexas.edu This keto-enol tautomerization can be catalyzed by either acid or base. chemistry.coachchemistrysteps.com
Base-Catalyzed Enolization: In the presence of a base, an α-proton is removed to form a resonance-stabilized enolate ion. chemistry.coachmasterorganicchemistry.com The negative charge is delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com Protonation of the enolate on the oxygen atom yields the enol, while protonation on the α-carbon regenerates the keto form. utexas.edu
Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen is first protonated. utexas.edu A base then removes an α-proton from the resulting conjugate acid to form the enol. utexas.edu
Enolates are potent nucleophiles and can participate in a variety of reactions, including alkylation and aldol-type reactions. chemistry.coachmasterorganicchemistry.com The reactivity of the enolate can occur at either the α-carbon or the oxygen, making it an ambident nucleophile, though C-attack is generally more common. chemistry.coach
Reduction Chemistry and Stereoselective Transformations
The reduction of the α-diketone moiety in 1,2-Propanedione, 1-(1-piperidinyl)- can lead to the formation of α-hydroxy ketones and vicinal diols, which are valuable building blocks in organic synthesis. livescience.iorsc.org The stereochemical outcome of these reductions is of particular interest, with significant research focused on achieving high levels of diastereoselectivity and enantioselectivity.
Asymmetric Hydrogenation and Reduction Mechanisms
Asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. nih.govwikipedia.org This process typically involves the use of a chiral transition metal catalyst, such as those based on ruthenium, rhodium, or iridium, in the presence of a hydrogen source. nih.govru.nl For α-aminoketones, the amino group can play a crucial role in the catalytic cycle by coordinating to the metal center, thereby influencing the stereochemical outcome of the reaction.
Recent advancements have highlighted the efficacy of cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. nih.govacs.org Mechanistic studies suggest a nonredox cobalt(II) catalytic cycle and a proton shuttle activated outer-sphere reaction mode. nih.govacs.org The primary amino group assists in the coordination to the cobalt atom, enhancing the efficiency of the hydrogenation. nih.gov
Enzymatic reductions also offer a highly selective route to chiral α-hydroxy ketones. livescience.io For instance, certain Old Yellow Enzymes (OYEs) have been shown to catalyze the diastereoselective mono-reduction of 1,2-dicarbonyl compounds to the corresponding α-hydroxy carbonyl enantiomer with high enantiomeric and diastereomeric excess. livescience.io
A visible-light-enabled photochemical reduction of 1,2-dicarbonyl compounds to α-hydroxy carbonyl derivatives has also been reported, using Hünig's base as a reductant. rsc.org
Diastereoselective and Enantioselective Synthesis of Reduced Products
The stereoselective reduction of α-aminoketones is a well-established route to specific diastereomers of β-amino alcohols. cdnsciencepub.com The stereochemical outcome can often be controlled by the choice of reducing agent and the presence or absence of protecting groups on the nitrogen atom. For example, the reduction of N-t-BOC-protected-N-alkyl α-aminoketones with bulky hydride reagents like LiEt3BH or Li(s-Bu)3BH can lead to the formation of syn-β-aminoalcohols with high selectivity. cdnsciencepub.com Conversely, removal of the BOC group followed by a chelation-controlled reduction, for instance with Zn(BH4)2, can favor the formation of anti-β-aminoalcohols. cdnsciencepub.com
The development of complementary catalytic systems allows for the selective synthesis of different diastereomers. For example, Ir-catalyzed asymmetric transfer hydrogenation can produce anti-γ-amino alcohols, while Rh-catalyzed asymmetric hydrogenation can yield syn-γ-amino alcohols from the corresponding β-amino ketones. ru.nl
The following table summarizes some examples of diastereoselective reductions of α-aminoketones, which are structurally related to 1,2-Propanedione, 1-(1-piperidinyl)-.
| Catalyst/Reagent | Substrate Type | Major Product Diastereomer | Reference |
| LiEt3BH or Li(s-Bu)3BH | N-t-BOC-protected-N-alkyl α-aminoketones | syn-β-aminoalcohol | cdnsciencepub.com |
| Zn(BH4)2 | Unprotected α-aminoketones | anti-β-aminoalcohol | cdnsciencepub.com |
| Ir-catalyst | β-amino ketones | anti-γ-amino alcohol | ru.nl |
| Rh-catalyst | β-amino ketones | syn-γ-amino alcohol | ru.nl |
Heterocyclic Ring Chemistry of the Piperidinyl Moiety
The piperidine (B6355638) ring in 1,2-Propanedione, 1-(1-piperidinyl)- is a six-membered nitrogen-containing heterocycle. wikipedia.org While the primary reactivity of the molecule is often centered on the α-diketone functionality, the piperidinyl moiety can also participate in chemical transformations.
Piperidine itself is a secondary amine and exhibits the typical reactivity of this functional group. It can be N-alkylated, N-acylated, and can undergo oxidation. nih.gov In the context of 1,2-Propanedione, 1-(1-piperidinyl)-, the nitrogen atom is part of an amide-like structure due to its attachment to the carbonyl group. This reduces the basicity and nucleophilicity of the nitrogen atom compared to piperidine itself.
The synthesis of N-(hetero)arylpiperidines can be achieved through a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates. scispace.com The piperidine ring itself can be formed through various methods, including the hydrogenation of pyridine derivatives. nih.gov The hydrogenation of pyridines is a fundamental process in organic synthesis and can be achieved using transition metal catalysts under various conditions. nih.gov
The functionalization of the piperidine ring is an active area of research, with many methods developed for the synthesis of substituted piperidines, which are prevalent in many pharmaceutical compounds. mdpi.com These methods include intramolecular aza-Michael reactions and various cyclization strategies. nih.govmdpi.com
Reactions Involving the Piperidine Nitrogen
While direct N-H insertion reactions are not applicable due to the tertiary nature of the amide nitrogen, the piperidine ring can be involved in various synthetic transformations. For instance, α-amido ketones can be synthesized through various methods, including the thiazolium-catalyzed cross-coupling of aldehydes with acylimines. organic-chemistry.org This highlights the general stability and utility of the α-amido ketone motif in organic synthesis.
The piperidine ring itself can be synthesized through numerous routes, including multicomponent reactions and cyclization of amino alcohols. mdpi.comorganic-chemistry.org In the context of 1,2-Propanedione, 1-(1-piperidinyl)-, the piperidine moiety is already incorporated. Reactions involving the piperidine nitrogen would likely require conditions that can overcome the amide resonance. For example, under strongly acidic or basic conditions, hydrolysis of the amide bond could occur, cleaving the piperidine ring from the propanedione backbone.
Furthermore, the piperidine ring can direct reactions at adjacent positions. For instance, lithiation of N-substituted piperidines can occur at the α-position, allowing for further functionalization. acs.org In the case of 1,2-Propanedione, 1-(1-piperidinyl)-, the presence of the adjacent carbonyl group would likely influence the regioselectivity of such a deprotonation.
Influence of Piperidine on Diketone Reactivity and Selectivity
The piperidine substituent exerts a significant electronic and steric influence on the adjacent diketone moiety, affecting its reactivity and the selectivity of its transformations.
Electronic Effects: The piperidine ring, connected via its nitrogen atom to the C1 carbonyl group, acts as an electron-donating group through resonance. This donation of electron density to the carbonyl carbon reduces its electrophilicity. As a result, nucleophilic attack at this carbonyl group is expected to be less favorable compared to an unsubstituted α-diketone. A computational study on piperine (B192125), which contains a piperidine amide, showed that the piperidine ring contributes to the chemical stability of the molecule through its steric and electronic properties. researchgate.net
Steric Effects: The bulky piperidine ring provides steric hindrance around the C1 carbonyl group. This steric bulk can direct nucleophiles to attack the less hindered C2 carbonyl group. The stereoselectivity of reactions involving the diketone can also be influenced by the conformation of the piperidine ring. For example, in the synthesis of piperidine derivatives, the substitution pattern on the piperidine ring has been shown to have a major impact on the affinity and selectivity of receptor binding, which can be attributed to steric interactions. acs.org
The combination of these electronic and steric effects can lead to high regioselectivity in reactions. For example, in the synthesis of highly substituted piperidines from diketones, the initial amination often occurs selectively at the less sterically hindered ketone. researchgate.net While 1,2-Propanedione, 1-(1-piperidinyl)- is already formed, this principle suggests that reactions at the diketone will be highly influenced by the piperidine group.
The table below summarizes the expected influence of the piperidine group on the reactivity of the diketone in 1,2-Propanedione, 1-(1-piperidinyl)-.
| Feature | Influence on C1 Carbonyl | Influence on C2 Carbonyl | Overall Effect on Reactivity |
| Electronic Effect | Decreased electrophilicity due to electron donation from nitrogen. | Minor electronic influence compared to C1. | Reduced overall reactivity towards nucleophiles. |
| Steric Effect | Increased steric hindrance due to the bulky piperidine ring. | Less sterically hindered. | Directs nucleophilic attack towards the C2 carbonyl. |
Photochemical Transformations and Mechanistic Insights
The photochemistry of ketones is a well-studied field, with Norrish Type I and Type II reactions being the most common transformations. researchgate.netnih.gov For α-aminoketones like 1,2-Propanedione, 1-(1-piperidinyl)-, these photochemical pathways are expected to play a crucial role in their transformation upon exposure to light.
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond α to the carbonyl group upon photochemical excitation. organic-chemistry.orgnih.gov In 1,2-Propanedione, 1-(1-piperidinyl)-, there are two potential α-cleavage pathways for the diketone system.
Cleavage of the C1-C2 bond: This would generate a piperidinoyl radical and an acetyl radical.
Cleavage of the C2-C3 bond: This would lead to a piperidinylcarbonylmethyl radical and a methyl radical.
The subsequent reactions of these radical fragments can include decarbonylation, recombination, or disproportionation, leading to a variety of products. libretexts.org The efficiency of Norrish Type I cleavage can be high and is a key process in the functioning of α-aminoketone photoinitiators used in polymerization. organic-chemistry.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. nih.gov For this reaction to occur in 1,2-Propanedione, 1-(1-piperidinyl)-, a γ-hydrogen must be accessible to one of the carbonyl oxygens. The piperidine ring does contain γ-hydrogens relative to the C1 carbonyl group. Abstraction of one of these hydrogens would lead to a biradical intermediate, which could then undergo cleavage to form an enol and an alkene fragment, or cyclize to form a cyclobutanol (B46151) derivative.
The specific photochemical outcome for 1,2-Propanedione, 1-(1-piperidinyl)- would depend on factors such as the solvent, the excitation wavelength, and the presence of quenchers. Studies on related α-aminoketones have shown that tandem Norrish Type I photocleavage followed by β-fragmentation can be an effective method for generating aminyl radicals. researchgate.net It is plausible that similar fragmentation pathways could be observed for 1,2-Propanedione, 1-(1-piperidinyl)-.
The table below outlines the potential primary photochemical processes for 1,2-Propanedione, 1-(1-piperidinyl)-.
| Reaction Type | Description | Potential Products |
| Norrish Type I | α-cleavage of the C-C bond between the two carbonyl groups or the C-C bond adjacent to the methyl group. | Piperidinoyl radical, acetyl radical, and other radical fragmentation products. |
| Norrish Type II | Intramolecular γ-hydrogen abstraction from the piperidine ring by the excited carbonyl group. | Biradical intermediates leading to fragmentation or cyclization products. |
Advanced Structural Characterization and Spectroscopic Analysis of 1,2 Propanedione, 1 1 Piperidinyl
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are fundamental in determining the precise chemical structure and electronic properties of 1,2-Propanedione, 1-(1-piperidinyl)-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D NMR, Stereochemical Assignment)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-Propanedione, 1-(1-piperidinyl)- by providing detailed information about the hydrogen and carbon atomic environments.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the propanedione moiety. The protons on the piperidine ring typically appear in the 1.5-3.0 ppm range. chemicalbook.com Specifically, the protons on the carbons adjacent to the nitrogen (α-protons) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The remaining methylene (B1212753) protons (β and γ) of the piperidine ring would appear as complex multiplets further upfield. chemicalbook.com The methyl group protons of the propanedione fragment would likely appear as a singlet in the region of 2.0-2.5 ppm.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the dione (B5365651) group are expected to have the most downfield chemical shifts, typically in the range of 160-200 ppm. np-mrd.orgchemicalbook.com The carbons of the piperidine ring would appear at distinct chemical shifts, with the α-carbons being the most downfield of the ring carbons due to the influence of the nitrogen atom. korea.ac.kr The methyl carbon of the propanedione moiety would be found at a characteristic upfield position.
Interactive Table: Predicted ¹³C-NMR Chemical Shifts for a Related Structure A predicted ¹³C NMR spectrum for a similar compound in D₂O shows the following key shifts, which can be used as a reference. np-mrd.org
| Atom Position | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon 1 | 165.10 |
| Carbonyl Carbon 2 | Varies |
| Piperidine Cα | ~40-50 |
| Piperidine Cβ, Cγ | ~20-30 |
| Propanedione CH₃ | ~25-30 |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning specific proton and carbon signals. rsc.orgipb.pt A COSY spectrum would reveal the coupling relationships between adjacent protons within the piperidine ring, aiding in the definitive assignment of the α, β, and γ protons. An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms, confirming the assignments made from the 1D spectra. rsc.orgipb.pt More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations, for instance, between the piperidine α-protons and the carbonyl carbon of the propanedione group, thus confirming the connectivity of the two main structural fragments.
Stereochemical Assignment: The piperidine ring in 1,2-Propanedione, 1-(1-piperidinyl)- is expected to adopt a chair conformation. doi.orgresearchgate.net The orientation of the propanedione substituent (axial vs. equatorial) can be determined using NOE (Nuclear Overhauser Effect) experiments or by analyzing the coupling constants in a high-resolution ¹H-NMR spectrum.
Advanced Infrared (IR) and Raman Spectroscopic Investigations (e.g., Conformational Isomers, Solvent Effects)
Vibrational spectroscopy, including IR and Raman techniques, provides critical information about the functional groups and conformational properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Propanedione, 1-(1-piperidinyl)- would be dominated by strong absorption bands corresponding to the two carbonyl groups of the dione moiety. These C=O stretching vibrations are typically observed in the region of 1650-1730 cm⁻¹. chemicalbook.comnist.gov The exact position of these bands can be influenced by the electronic environment and potential conjugation. The spectrum would also feature C-H stretching vibrations from the piperidine and methyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations associated with the piperidine nitrogen. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for the non-polar bonds. researchgate.net The C-C backbone and symmetric vibrations of the molecule would be more prominent in the Raman spectrum. Tip-Enhanced Raman Spectroscopy (TERS) could potentially be used to obtain spectra with very high spatial resolution, even down to the single-molecule level under specific conditions. aps.org
Interactive Table: Characteristic IR and Raman Bands for Related Structures
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |
| C=O Stretch (Diketone) | 1680 - 1715 | 1680 - 1715 | chemicalbook.comnih.gov |
| C-H Stretch (Aliphatic) | 2855 - 2960 | 2855 - 2960 | nih.gov |
| C-N Stretch (Piperidine) | 1000 - 1250 | 1000 - 1250 | rsc.org |
Conformational Isomers and Solvent Effects: The flexibility of the bond between the piperidine ring and the propanedione group may allow for different conformational isomers. Changes in solvent polarity could influence the relative stability of these conformers, which could be observed as shifts in the vibrational frequencies, particularly the C=O stretching bands. Variable temperature IR or Raman studies could also provide insights into the energy barriers between different conformers.
Mass Spectrometry for Mechanistic Pathway Confirmation and Intermediate Identification
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of 1,2-Propanedione, 1-(1-piperidinyl)-, which can be used to confirm its synthesis and identify intermediates.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would be characteristic of the structure. A common fragmentation pathway for α-diketones is the cleavage of the C-C bond between the two carbonyl groups. nih.govnist.gov For 1,2-Propanedione, 1-(1-piperidinyl)-, this would likely lead to the formation of a piperidinyl-carbonyl cation and an acetyl radical or cation. Another expected fragmentation would be the loss of the acetyl group (CH₃CO) to give a stable acylium ion. Fragmentation of the piperidine ring itself, leading to the loss of ethylene (B1197577) or other small neutral molecules, is also possible.
In the context of synthesis, GC-MS or LC-MS can be used to monitor the reaction progress, identify potential byproducts, and confirm the structure of the final product by comparing its mass spectrum with the expected fragmentation pattern.
X-ray Crystallography and Solid-State Structural Analysis of Derivatives and Related Compounds
X-ray diffraction studies on various piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation in the solid state. doi.orgresearchgate.net This conformation minimizes steric strain. The bond lengths and angles within the piperidine ring would be expected to be in the typical range for saturated heterocyclic systems.
Conformational Analysis and Stereochemical Assignment
The conformational flexibility of 1,2-Propanedione, 1-(1-piperidinyl)- is primarily associated with the rotation around the N-C bond connecting the piperidine ring to the propanedione moiety and the chair conformation of the piperidine ring itself.
Computational modeling and variable temperature NMR studies are powerful methods for investigating these conformational preferences. korea.ac.krnih.gov For N-acyl piperidines, there is often a significant energy barrier to rotation around the N-acyl bond due to the partial double bond character of the amide-like linkage. This can lead to the existence of distinct rotamers at lower temperatures. korea.ac.kr
The substituent on the piperidine nitrogen can adopt either an axial or equatorial position relative to the chair conformation of the ring. For many N-substituted piperidines, the equatorial position is sterically favored. nih.gov However, electronic effects can sometimes favor the axial conformer. nih.govnih.gov The specific conformational preference for 1,2-Propanedione, 1-(1-piperidinyl)- would be a balance between steric hindrance and electronic interactions. The stereochemical assignment of any chiral centers that might be introduced into the molecule would be crucial and could be determined using techniques like chiral chromatography or by forming diastereomeric derivatives that can be distinguished by NMR or X-ray crystallography.
Computational and Theoretical Chemistry Studies of 1,2 Propanedione, 1 1 Piperidinyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of organic molecules like 1,2-Propanedione, 1-(1-piperidinyl)-. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. earthlinepublishers.com These studies can elucidate molecular geometry, electronic stability, and reactivity. researchgate.net
For α-aminoketones, DFT is used to analyze the distribution of electron density, which is crucial for understanding the molecule's reactivity. The presence of both a ketone and an amine group creates a "push-pull" electronic effect, which can be quantified using DFT. earthlinepublishers.com Key properties such as orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges are calculated to predict sites susceptible to nucleophilic or electrophilic attack. For instance, in a study of related piperidine (B6355638) derivatives, DFT calculations provided insights into their electronic stability and reactivity descriptors. researchgate.net
Table 1: Representative Electronic Properties Calculated by DFT for a Generic α-Aminoketone This table is illustrative and provides representative data for a molecule in this class.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic stability and reactivity of the molecule. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
Ab initio methods, which are based on first principles without experimental data, are employed to study reaction mechanisms in detail. These methods are computationally more intensive than DFT but can provide highly accurate results for reaction energetics and the structures of transition states. nih.govresearchgate.net For a molecule like 1,2-Propanedione, 1-(1-piperidinyl)-, ab initio calculations can model its involvement in reactions such as nucleophilic additions to the carbonyl group or reactions at the α-carbon. acs.orgnih.gov
A theoretical study on the reaction of ketones with hydroxyl radicals utilized ab initio methods to model all possible abstraction channels and identified a stepwise mechanism involving reactant and product complexes. nih.govresearchgate.net By calculating the energy barriers and transition state geometries, researchers can determine the most likely reaction pathways. For example, in the study of piperidine-catalyzed reactions, theoretical calculations were used to obtain the free energy profile, identifying the rate-determining steps and the role of intermediates like iminium ions. acs.org
Molecular Dynamics and Conformational Sampling
The piperidine ring in 1,2-Propanedione, 1-(1-piperidinyl)- is not static; it exists in various conformations, primarily the chair form. wikipedia.org Molecular Dynamics (MD) simulations are used to explore the conformational landscape of such molecules over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net
For piperidine derivatives, MD simulations can reveal the stability of different conformers (e.g., axial vs. equatorial substitution on the nitrogen atom) and the dynamics of their interconversion. researchgate.netwikipedia.org These simulations are also crucial for understanding how the molecule interacts with solvents or biological macromolecules. By analyzing the trajectory, properties like root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area can be determined, offering insights into the molecule's behavior in a dynamic environment. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure verification. For 1,2-Propanedione, 1-(1-piperidinyl)-, DFT calculations can predict its infrared (IR) spectrum. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra.
Furthermore, computational studies are instrumental in mapping out potential reaction pathways. For instance, DFT calculations can be used to study the mechanism of domino reactions involving α-functionalization of ketones, helping to understand chemoselectivity and reduce by-products. nih.gov The study of reaction mechanisms, such as the Knoevenagel condensation catalyzed by piperidine, has been successfully elucidated using theoretical calculations to map the free energy profile and identify key intermediates and transition states. acs.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative and shows typical ranges for the functional groups present in the target molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1715 - 1730 |
| C-N (Amine) | Stretching | 1180 - 1250 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
Structure-Reactivity Correlations from Computational Models
A significant advantage of computational modeling is the ability to establish correlations between the molecular structure and its reactivity. By systematically modifying the structure of 1,2-Propanedione, 1-(1-piperidinyl)- in silico (e.g., by adding substituents) and calculating various electronic and structural parameters, a quantitative structure-activity relationship (QSAR) can be developed.
For example, studies on piperine (B192125) derivatives have shown the importance of the piperidine ring and a carbonyl group for their biological activity as MAO inhibitors. acs.org Computational models can help decipher the binding mode of such ligands with their target proteins. nih.gov By correlating calculated properties (like orbital energies or electrostatic potential) with experimentally observed reactivity, these models provide predictive power for designing new molecules with desired properties. This integrated approach, combining computational chemistry and experimental work, is a powerful strategy in modern chemical research. researchgate.net
Applications in Advanced Organic Synthesis and Material Science for 1,2 Propanedione, 1 1 Piperidinyl
Role as Chiral Building Blocks and Precursors
The bifunctional nature of 1,2-propanedione, 1-(1-piperidinyl)- makes it a valuable building block in organic synthesis. The piperidine (B6355638) moiety is a common structural element in numerous pharmaceuticals and natural alkaloids, while the α-diketone function provides multiple reactive sites for further molecular elaboration. wikipedia.orgijnrd.orgnih.gov
Synthesis of Complex Organic Molecules
The synthesis of α-amino ketones like 1,2-propanedione, 1-(1-piperidinyl)- can be achieved through several established methodologies. A common approach is the nucleophilic substitution of an α-haloketone with an amine. rsc.orgnih.gov For instance, the reaction of 1-bromo-1,2-propanedione with piperidine would be a direct route to the target compound. Another modern approach involves the umpolung (reactivity reversal) of enolates, where N-alkenoxypyridinium salts react with amines to yield α-amino ketones. rsc.org
More complex strategies, such as multicomponent reactions (MCRs), offer an efficient way to assemble intricate molecular structures in a single step. nih.gov For example, a three-component Mannich reaction involving a ketone, an aldehyde, and an amine can produce β-amino carbonyl compounds, which are related structures. nih.gov While no direct synthesis of 1,2-propanedione, 1-(1-piperidinyl)- via MCR is documented, its structural components are amenable to such convergent strategies.
Once formed, this compound can serve as a precursor to more complex molecules. The piperidine ring is a key feature in drugs like the anticancer agent Niraparib and various central nervous system agents. mdpi.comnews-medical.net The diketone functionality allows for the construction of various heterocyclic systems, such as quinoxalines, through condensation reactions with diamines. organic-chemistry.org
Table 1: Selected Synthetic Methodologies for α-Amino Ketones This table presents general methods applicable to the synthesis of α-amino ketones, providing a basis for the potential synthesis of 1,2-Propanedione, 1-(1-piperidinyl)-.
| Methodology | Starting Materials | Key Features | Reference(s) |
| Nucleophilic Substitution | α-Haloketone, Amine | A classical and direct approach. | rsc.orgnih.gov |
| Umpolung Strategy | N-Alkenoxypyridinium Salt, Amine | Overcomes the need for pre-functionalized ketones and shows good functional group tolerance. | rsc.org |
| One-Pot Oxidation/Amination | Benzylic Alcohol, Amine | Uses NBS for in-situ oxidation followed by amination, particularly effective with secondary cyclic amines. | rsc.org |
| Copper-Catalyzed Amination | Ketone, Amine | Direct α-amination using a copper(II) bromide catalyst. | organic-chemistry.org |
| Mannich Reaction | Ketone, Aldehyde, Amine | A three-component reaction to form β-amino carbonyl compounds. | nih.gov |
Stereocontrol in Synthetic Pathways
The synthesis of chiral molecules is a cornerstone of modern drug discovery. α-Amino ketones and their derivatives are valuable intermediates in the stereoselective synthesis of amino acids and other chiral compounds. nih.govacs.orgrsc.org When a chiral center is introduced, for example by using a chiral catalyst or auxiliary, the resulting enantiomerically enriched α-amino ketone can be a powerful tool for controlling stereochemistry in subsequent reactions.
Several strategies have been developed for the asymmetric synthesis of α-amino ketones:
Use of Chiral Auxiliaries: N-tert-butanesulfinyl imines are widely used as chiral electrophiles. The diastereoselective addition of organometallic reagents to these imines allows for the synthesis of enantioenriched δ- and ε-amino ketones, which can then be cyclized to form substituted piperidines. nih.gov
Organocatalysis: Chiral amines, such as derivatives of cinchona alkaloids or proline, can catalyze the asymmetric α-functionalization of ketones. nih.govyoutube.com These catalysts can facilitate conjugate additions to acceptors like alkylidene isoxazol-5-ones, leading to products with high diastereocontrol and enantioselectivity. nih.gov
Metal Catalysis: Chiral phosphine (B1218219) ligands combined with metal catalysts, such as rhodium or iridium, are effective for the asymmetric hydrogenation of prochiral substrates. tue.nl Similarly, catalytic asymmetric [4+2] annulation reactions of imines with allenes, catalyzed by chiral phosphines, can produce piperidine derivatives with high enantioselectivity. nih.gov
The presence of the piperidine ring and the adjacent prochiral carbonyl group in 1,2-propanedione, 1-(1-piperidinyl)- makes it a suitable substrate for stereoselective reductions or additions, leading to chiral alcohols or more complex structures with defined stereochemistry.
Ligand Design and Coordination Chemistry
The combination of a piperidine nitrogen atom and two oxygen atoms from the diketone moiety makes 1,2-propanedione, 1-(1-piperidinyl)- an interesting candidate for ligand design. Such N,O-donor ligands are crucial in coordination chemistry and catalysis.
Development of Metal-Organic Ligands for Catalysis
Piperidine-based ligands have been successfully complexed with a variety of transition metals, including Mg(II), Zn(II), Ti(IV), Zr(IV), Mn(II), Co(II), and Ni(II). akjournals.comrsc.org These complexes have found applications in catalysis, for instance, in the ring-opening polymerization of rac-lactide. rsc.org The steric and electronic properties of the piperidine ring, along with any additional coordinating groups, influence the geometry and reactivity of the resulting metal complex.
For example, bis-piperidine benzoylacetonate complexes of Mn(II), Co(II), and Ni(II) have been synthesized and characterized. akjournals.com The piperidine acts as a strong field ligand, forming stable inner d-orbital complexes. akjournals.com The dicarbonyl unit in 1,2-propanedione, 1-(1-piperidinyl)- would act as a bidentate chelating agent, similar to β-diketones, forming a stable six-membered ring with a metal center. The piperidine nitrogen could then either coordinate to the same metal center (if sterically feasible) or to an adjacent metal center, potentially forming polynuclear structures or metal-organic frameworks (MOFs). The development of N- and O-donor ligand libraries is of great interest for catalysis with non-precious metals like nickel and copper. nih.gov
Table 2: Examples of Metal Complexes with Piperidine-Based Ligands This table illustrates the versatility of piperidine derivatives in forming complexes with various metals, suggesting potential coordination modes for 1,2-Propanedione, 1-(1-piperidinyl)-.
| Metal Ion | Ligand Type | Application/Finding | Reference(s) |
| Mg(II), Zn(II) | 2-(Aminomethyl)piperidine derivatives | Active catalysts for ring-opening polymerization of rac-lactide. | rsc.org |
| Ti(IV), Zr(IV) | 2-(Aminomethyl)piperidine derivatives | Formation of diastereomeric complexes with either β-cis or α-cis geometries. | rsc.org |
| Mn(II), Co(II), Ni(II), Cd(II) | Bis-piperidine benzoylacetonates | Formation of stable complexes; thermal decomposition studied. | akjournals.com |
| Zn(II) | Piperidine and piperazine (B1678402) analogs | Catalytic activity in the nucleophilic addition of amines to nitriles to form amidines. | rsc.org |
| Cu(II) | 2-Piperidine-carboxylic acid | Bidentate coordination of the carboxylate group to the metal ion. | researchgate.net |
Supramolecular Assemblies Involving the Compound
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net The structure of 1,2-propanedione, 1-(1-piperidinyl)- contains multiple sites capable of participating in these interactions: the carbonyl oxygen atoms can act as hydrogen bond acceptors, while the piperidine N-H (in its protonated form) can be a hydrogen bond donor.
Research on related piperidone derivatives has shown their ability to form complex supramolecular structures. For instance, (E,E)-3,5-bis[4-(diethylamino)benzylidene]-4-piperidone forms H-shaped hydrogen-bonded synthons with dicarboxylic acids, where the piperidinium (B107235) cation is linked to the dicarboxylate anion via strong N+-H···-OOC hydrogen bonds. nih.gov Such assemblies can alter the physical properties of the active pharmaceutical ingredient, such as its aqueous solubility. nih.gov
Given these precedents, 1,2-propanedione, 1-(1-piperidinyl)- could be expected to form various supramolecular assemblies, either through self-assembly or by co-crystallization with other molecules (co-formers). These assemblies could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, with potential applications in crystal engineering and materials science. nih.govnih.gov
Catalytic Applications
Piperidine itself is a widely used secondary amine organocatalyst. wikipedia.org It is particularly effective in promoting reactions that proceed via enamine or iminium ion intermediates, such as the Knoevenagel condensation. researchgate.netacs.org In the Knoevenagel reaction between an aldehyde and an active methylene (B1212753) compound, piperidine catalyzes the formation of an iminium ion, which is the rate-determining step, ultimately leading to the condensation product. acs.org
The presence of the piperidine moiety in 1,2-propanedione, 1-(1-piperidinyl)- suggests it could function as a bifunctional catalyst. The basic nitrogen atom could activate one substrate (e.g., by forming an enamine), while the diketone portion could interact with another reaction component through hydrogen bonding or coordination, pre-organizing the transition state for enhanced reactivity and selectivity.
Furthermore, piperidine derivatives are integral components of more complex catalytic systems. They are used as structural scaffolds for chiral ligands in transition metal catalysis and as key components in organocatalysts. mdpi.comresearchgate.net For instance, cobalt(II) porphyrin complexes are effective catalysts for radical cyclizations to form piperidines. researchgate.net The versatility of the piperidine ring in both organocatalysis and as a ligand scaffold underscores the potential of 1,2-propanedione, 1-(1-piperidinyl)- to be developed into a novel catalyst or catalytic precursor. ijnrd.orgnih.gov The catalytic production of valuable chemicals like 1,2-propanediol from biomass also highlights the industrial relevance of related structures. nih.gov
Enantioselective Catalysis (e.g., in hydrogenation reactions)
Currently, there is a lack of specific research in published literature detailing the use of 1,2-Propanedione, 1-(1-piperidinyl)- as a substrate in enantioselective catalysis, such as asymmetric hydrogenation reactions.
However, the broader class of α-dicarbonyl compounds is of significant interest in this field. For context, the structurally related compound, 1-phenyl-1,2-propanedione, has been extensively studied in enantioselective hydrogenation. researchgate.netresearchgate.net In these studies, catalysts, typically based on platinum or iridium and modified with chiral auxiliaries like cinchonidine, are used to selectively reduce one of the carbonyl groups to produce chiral α-hydroxy ketones with high enantiomeric excess. researchgate.netresearchgate.net The reaction's outcome is highly dependent on the catalyst system, solvent, and reaction conditions. researchgate.net This area of research highlights the potential for other 1,2-diones to serve as valuable substrates in asymmetric synthesis, though such applications for the piperidinyl derivative remain to be explored.
Role in Photoinitiator Systems (mechanistic aspects)
Based on its chemical structure, 1,2-Propanedione, 1-(1-piperidinyl)- is classified as an alpha-aminoketone. This class of compounds is highly effective as Type I photoinitiators for free-radical polymerization. researchgate.netgoogle.com
The initiation mechanism for alpha-aminoketones involves a unimolecular bond cleavage upon absorption of ultraviolet (UV) light, a process known as a Norrish Type I reaction. researchgate.netchemicalbook.com The mechanistic steps are as follows:
Photoexcitation : The molecule absorbs a photon of UV light, promoting an electron from the ground state to an excited singlet state (S1). researchgate.net
Intersystem Crossing (ISC) : The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T1). researchgate.net
α-Cleavage : From the triplet state, the molecule undergoes cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the amino group. researchgate.net This is the key bond scission event that generates two distinct radical species. For 1,2-Propanedione, 1-(1-piperidinyl)-, this would result in a benzoyl-type radical and an aminyl-type radical.
Initiation of Polymerization : Both of the newly formed free radicals are capable of initiating polymerization by reacting with monomer units (e.g., acrylates), starting the chain-growth process. sincerechemical.com
The presence of the tertiary amine (the piperidine group) is a characteristic feature that can enhance the initiation efficiency, particularly by limiting oxygen inhibition of the cross-linking reaction. researchgate.net The effectiveness of alpha-aminoketones as photoinitiators has led to the commercialization of several structurally related compounds.
Material Science Applications (e.g., polymerization initiation mechanisms)
The primary application of 1,2-Propanedione, 1-(1-piperidinyl)- in material science would be as a photoinitiator for UV curing systems. industrialchemicals.gov.aubaden-wuerttemberg.de UV curing is a technology that uses UV light to rapidly convert a liquid formulation into a solid polymer. This process is widely used in inks, coatings, adhesives, and in the electronics industry. sincerechemical.combaden-wuerttemberg.de
The polymerization initiation mechanism is the Norrish Type I α-cleavage described previously. Upon irradiation, the compound decomposes into free radicals that initiate the polymerization of monomers and oligomers in the formulation, such as acrylates or polyesters. mychem.ir The high reactivity of alpha-aminoketone photoinitiators makes them particularly suitable for pigmented or colored systems, where a large portion of the UV light is absorbed by the pigment. google.com
The performance of a photoinitiator is determined by its absorption characteristics, the efficiency of radical generation, and the reactivity of the resulting radicals. Many commercial photoinitiators incorporate heterocyclic amine structures, such as the morpholino group found in Irgacure 907 or the piperidinyl group in other specialized initiators, which demonstrates the utility of this structural motif. google.comwatson-int.com
Table 1: Comparison of Structurally Related Alpha-Aminoketone Photoinitiators
| Compound Name | CAS Number | Amine Moiety | Key Features |
|---|---|---|---|
| 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (Irgacure 907) | 71868-10-5 | Morpholine | Highly efficient Type I photoinitiator; used in pigmented UV curing systems. researchgate.netsincerechemical.commychem.ir |
| 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369) | 119313-12-1 | Morpholine | Specialized for challenging formulations like those with pigments; offers high photoinitiation rates. nih.gov |
| 2-Benzyl-2-dimethylamino-1-(4-piperidinylphenyl)-1-butanone | 119312-76-4 | Piperidine | An alpha-aminoketone containing a piperidinyl group, indicating its function as a photoinitiator. watson-int.comchemicalbook.com |
| 1,2-Propanedione, 1-(1-piperidinyl)- | N/A | Piperidine | Belongs to the alpha-aminoketone class; expected to function as a Type I photoinitiator via α-cleavage. studiamsu.mdresearchgate.net |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1,2-Propanedione, 1-(1-piperidinyl)- |
| 1-phenyl-1,2-propanedione |
| Cinchonidine |
| 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (Irgacure 907) |
| 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369) |
| 2-Benzyl-2-dimethylamino-1-(4-piperidinylphenyl)-1-butanone |
| Pyruvic acid |
| Oxalyl chloride |
| Piperidine |
Derivatives, Analogues, and Structure Activity Relationship Studies of 1,2 Propanedione, 1 1 Piperidinyl
Synthesis of Substituted 1,2-Propanedione, 1-(1-piperidinyl)- Analogues
The synthesis of analogues of 1,2-Propanedione, 1-(1-piperidinyl)- can be approached by constructing the molecule from piperidine (B6355638) precursors and a propanedione synthon, or by modifying the parent compound. The literature describes numerous methods for creating substituted piperidines, which are key building blocks. ajchem-a.comnih.gov These methods include the hydrogenation of corresponding pyridine (B92270) precursors, intermolecular cyclization, and various annulation strategies. nih.gov
For instance, a substituted piperidine can be reacted with a suitable electrophilic three-carbon unit to form the desired skeleton. A common precursor for the dione (B5365651) portion is 1-phenyl-1,2-propanedione, which can be synthesized from propiophenone. The synthesis involves bromination followed by treatment with sodium methoxide (B1231860) and subsequent acidic workup. prepchem.com Analogues could therefore be synthesized by reacting various substituted piperidines with α-haloketones derived from different diketones.
Another general strategy involves the multicomponent reaction of aldehydes, amines (like piperidine), and other reactive species, which can yield highly substituted piperidine analogues in a single step. ajchem-a.com These varied synthetic routes allow for the creation of a library of analogues with diverse substitution patterns on the piperidine ring or modifications to the diketone chain.
Table 1: Synthetic Strategies for 1,2-Propanedione, 1-(1-piperidinyl)- Analogues
| Strategy | Description | Key Reactants | Potential Analogues |
|---|---|---|---|
| Pyridine Reduction | Catalytic hydrogenation of a substituted pyridine to form a piperidine ring, followed by alkylation with a diketone precursor. | Substituted Pyridine, H₂, Metal Catalyst, Diketone Synthon | Analogues with substituents on the piperidine ring. |
| Multicomponent Reaction | A one-pot reaction combining multiple starting materials to rapidly build molecular complexity. | Aldehyde, Piperidine, Activated Methylene (B1212753) Compound | Highly functionalized piperidine derivatives. ajchem-a.com |
| Nucleophilic Substitution | Reaction of a substituted piperidine with an α-haloketone derived from a 1,2-diketone. | Substituted Piperidine, α-halo-1,2-diketone | Varied alkyl and aryl groups on the dione backbone. |
Investigation of Chemical Properties and Reactivity of Derivatives
The chemical properties and reactivity of derivatives are dictated by the interplay of the functional groups present. The piperidine moiety confers basicity and nucleophilicity, while the α-diketone group is electrophilic and can participate in a variety of reactions, including condensations and redox chemistry.
A relevant analogue for studying reactivity is 2-phenyl-2-(1-piperidinyl)propane (PPP), which, while not a dione, shares the piperidine and a modified propane (B168953) structure. Research has shown that PPP is a mechanism-based inactivator of the human cytochrome P450 enzyme CYP2B6. nih.govcaymanchem.com Mechanism-based inactivation involves the enzyme processing the substrate (PPP) into a reactive intermediate, which then covalently binds to and deactivates the enzyme. This specific reactivity highlights how the piperidine-containing structure can be bioactivated to produce a targeted chemical effect. The Kᵢ and kᵢₙₐ꜀ₜ values for PPP with CYP2B6 have been determined to be 5.6 µM and 0.13 min⁻¹, respectively. nih.govcapes.gov.br
The dione functionality in other analogues is known to be highly reactive. It can undergo condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. This reactivity is central to the formation of derivatives like the thiosemicarbazones discussed in section 7.4.
Structure-Reactivity Relationships in Chemical Transformations
Structure-reactivity relationships (SRRs) aim to correlate a molecule's structural features with its chemical behavior and reactivity. scribd.com For derivatives of 1,2-Propanedione, 1-(1-piperidinyl)-, SRRs can be examined by comparing the reactivity of a series of structurally related compounds in a specific chemical transformation.
A clear example of SRR is found in the comparative studies of CYP2B6 inactivators. The potency and selectivity of 2-phenyl-2-(1-piperidinyl)propane (PPP) were compared to other known inactivators like ticlopidine (B1205844) and clopidogrel. nih.govcapes.gov.br Although these compounds have different core structures, they all act as mechanism-based inactivators of CYP2B6. The study revealed that small changes in structure lead to significant differences in inactivation kinetics. For example, ticlopidine is a more potent inactivator than PPP, with a lower Kᵢ (0.32 µM) and a higher kᵢₙₐ꜀ₜ (0.43 min⁻¹). nih.govcapes.gov.br However, PPP was found to be a more selective inhibitor for CYP2B6 compared to the other agents under the tested conditions. nih.govresearchgate.net This demonstrates a direct relationship where structural attributes influence not only the rate of reaction (potency) but also the specificity of the chemical interaction.
Table 2: Structure-Reactivity Data for CYP2B6 Inactivators
| Compound | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Structural Features |
|---|---|---|---|
| 2-Phenyl-2-(1-piperidinyl)propane (PPP) | 5.6 nih.govcapes.gov.br | 0.13 nih.govcapes.gov.br | Piperidine ring, phenyl group |
| ThioTEPA | 4.8 nih.govcapes.gov.br | 0.20 nih.govcapes.gov.br | Aziridine rings, thiophosphoryl group |
| Ticlopidine | 0.32 nih.govcapes.gov.br | 0.43 nih.govcapes.gov.br | Thiophene ring, chlorophenyl group |
| Clopidogrel | - | 1.9 nih.govcapes.gov.br | Thiophene ring, ester group |
Data from studies using pooled human liver microsomes. nih.govcapes.gov.br
Exploration of Specific Functionalized Derivatives (e.g., thiosemicarbazones in analytical chemistry research contexts)
The reactive α-diketone moiety of 1,2-Propanedione, 1-(1-piperidinyl)- and its analogues is a prime target for functionalization. One important class of derivatives is thiosemicarbazones, which are formed by the condensation reaction of a ketone or aldehyde with thiosemicarbazide. jocpr.commdpi.com In the case of a 1,2-diketone, this reaction can yield a monothiosemicarbazone or a dithiosemicarbazone.
Thiosemicarbazones are of significant interest because they are excellent chelating agents, capable of binding to metal ions through their sulfur and nitrogen atoms. pnrjournal.com This property has been exploited in the field of analytical chemistry. For example, a related compound, 1-phenyl-1,2-propanedione-2-oxime (B93574) thiosemicarbazone (PPDOT), has been developed for the simultaneous spectrophotometric determination of copper(II) and nickel(II) ions. nih.gov The reagent forms distinctively colored complexes with these metals, with copper(II) showing maximum absorbance at 465 nm and nickel(II) at 395 nm. This difference in absorbance allows for their simultaneous quantification in various samples, including edible oils and seeds. nih.gov
This application demonstrates the potential for derivatives of 1,2-Propanedione, 1-(1-piperidinyl)- to be functionalized into valuable analytical reagents. The introduction of the piperidine group could further modulate the solubility, stability, and metal-binding properties of the resulting thiosemicarbazone.
Table 3: Functionalization for Analytical Applications
| Parent Moiety | Reagent | Derivative Formed | Analytical Application |
|---|---|---|---|
| 1,2-Diketone | Thiosemicarbazide | Thiosemicarbazone | Metal ion chelation and detection. pnrjournal.comnih.gov |
| 1-Phenyl-1,2-propanedione | Thiosemicarbazide & Hydroxylamine | 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) | Spectrophotometric determination of Cu(II) and Ni(II). nih.gov |
Advanced Analytical Methodologies for Research and Environmental Analysis of 1,2 Propanedione, 1 1 Piperidinyl
Chromatographic Techniques for Separation and Purity Assessment (e.g., chiral HPLC, GC-MS in research contexts)
Chromatographic methods are fundamental for the separation of "1,2-Propanedione, 1-(1-piperidinyl)-" from reaction mixtures, impurities, or environmental samples, and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For a chiral molecule like "1,2-Propanedione, 1-(1-piperidinyl)-", chiral HPLC is essential for the separation of its enantiomers. Enantiomeric separation is critical in many fields, as different enantiomers can exhibit distinct biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of a broad range of racemic compounds, including those with piperidine (B6355638) moieties. For instance, studies on piperidine-2,6-dione analogues have demonstrated successful chiral separations on columns like Chiralpak IA and Chiralpak IB. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for optimizing the separation.
A hypothetical chiral HPLC method for "1,2-Propanedione, 1-(1-piperidinyl)-" might involve a polysaccharide-based chiral column and a mobile phase consisting of n-hexane and isopropanol. The separation parameters would need to be optimized to achieve baseline resolution of the enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For the analysis of "1,2-Propanedione, 1-(1-piperidinyl)-", derivatization might be necessary to increase its volatility and thermal stability, although as a relatively small molecule, it may be amenable to direct analysis. The gas chromatograph separates the compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and records the mass-to-charge ratio of the fragments, producing a unique mass spectrum that serves as a chemical fingerprint for identification. This technique is invaluable for confirming the identity of the synthesized compound and for assessing its purity by detecting and identifying any volatile impurities.
Interactive Table: Potential Chromatographic Methods for 1,2-Propanedione, 1-(1-piperidinyl)-
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA) | n-Hexane/Isopropanol | UV | Enantiomeric separation and purity |
| GC-MS | Phenyl-polysiloxane | Helium | Mass Spectrometer | Purity assessment and structural confirmation |
Spectrophotometric Methods for Quantitative Research Applications (e.g., detection of metal complexes in research)
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a straightforward and sensitive approach for the quantitative analysis of "1,2-Propanedione, 1-(1-piperidinyl)-" in research settings. The presence of the α-dicarbonyl moiety and the piperidine ring suggests that the compound will exhibit characteristic electronic transitions in the UV region. The absorbance of UV light is directly proportional to the concentration of the compound in solution, a principle described by the Beer-Lambert law, which forms the basis for quantitative analysis.
The α-dicarbonyl group in "1,2-Propanedione, 1-(1-piperidinyl)-" can act as a chelating agent, forming complexes with various metal ions. The formation of these metal complexes often results in a significant shift in the UV-Vis absorption spectrum and an increase in the molar absorptivity, a phenomenon known as hyperchromism. This property can be exploited for the sensitive and selective quantification of the compound. For example, β-diketones are known to form stable complexes with transition metals like Cu(II), Fe(III), and Cr(III), and these complexes can be quantified spectrophotometrically. researchgate.net A similar approach could be developed for "1,2-Propanedione, 1-(1-piperidinyl)-". The stoichiometry and stability constants of the metal complexes can be determined using methods such as the mole-ratio method or Job's method of continuous variation. ijpras.com
The procedure would involve reacting "1,2-Propanedione, 1-(1-piperidinyl)-" with a suitable metal salt and measuring the absorbance of the resulting colored complex at its wavelength of maximum absorbance (λmax). A calibration curve would be constructed by plotting the absorbance of a series of standard solutions of the complex against their known concentrations. The concentration of the compound in an unknown sample could then be determined from this curve.
Interactive Table: Potential Spectrophotometric Analysis of 1,2-Propanedione, 1-(1-piperidinyl)- Metal Complex
| Metal Ion | Potential λmax of Complex (nm) | Stoichiometry (Ligand:Metal) | Application |
| Copper (II) | ~300-400 | 2:1 | Quantitative analysis in research samples |
| Iron (III) | ~400-500 | 3:1 | Sensitive detection in solution |
Environmental Chemical Fate and Transformation Studies (e.g., microbial degradation pathways, not exposure or risk assessment)
Understanding the environmental fate of "1,2-Propanedione, 1-(1-piperidinyl)-" is crucial for assessing its potential persistence and transformation in the environment. Microbial degradation is a primary pathway for the breakdown of organic compounds in soil and water. The structure of "1,2-Propanedione, 1-(1-piperidinyl)-" suggests that it would be susceptible to microbial attack on both the piperidine ring and the α-dicarbonyl moiety.
The microbial degradation of piperidine itself has been studied, with microorganisms such as Pseudomonas species being capable of utilizing it as a source of carbon and nitrogen. nih.gov The degradation pathway often involves an initial hydroxylation of the piperidine ring, followed by ring cleavage. A novel degradation mechanism identified in Pseudomonas sp. involves an initial glutamylation of piperidine, followed by hydroxylation. nih.gov It is plausible that similar enzymatic pathways could be involved in the degradation of the piperidine moiety of "1,2-Propanedione, 1-(1-piperidinyl)-".
The α-dicarbonyl portion of the molecule is also a target for microbial metabolism. Alpha-dicarbonyl compounds are known to be formed during the degradation of sugars and can be further metabolized by microorganisms. nih.gov The degradation of these compounds can proceed through various oxidative and reductive pathways.
Studies on the biotransformation of amide-containing compounds have shown that they can undergo hydrolysis and N-dealkylation. nih.gov Tertiary amides, such as "1,2-Propanedione, 1-(1-piperidinyl)-", are often subject to N-dealkylation, which would cleave the piperidine ring from the propanedione backbone. nih.gov
A hypothetical microbial degradation pathway for "1,2-Propanedione, 1-(1-piperidinyl)-" could involve one or more of the following steps:
Hydroxylation of the piperidine ring: Introduction of a hydroxyl group onto the piperidine ring, making it more susceptible to further degradation.
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the dione (B5365651) moiety, releasing piperidine and 1,2-propanedione.
Amide hydrolysis: Cleavage of the amide bond, although this is generally less favorable for tertiary amides.
Oxidation or reduction of the keto groups: Enzymatic transformation of the dicarbonyl functionality.
The ultimate fate of the compound would be its mineralization to carbon dioxide, water, and inorganic nitrogen. The specific pathways and the rate of degradation would depend on the microbial communities present and the environmental conditions.
Interactive Table: Potential Microbial Degradation Pathways of 1,2-Propanedione, 1-(1-piperidinyl)-
| Transformation Reaction | Affected Moiety | Potential Intermediate Products |
| Ring Hydroxylation | Piperidine | Hydroxylated piperidinyl-propanedione |
| N-Dealkylation | Amide Linkage | Piperidine and 1,2-Propanedione |
| Keto Reduction | Dicarbonyl | Hydroxy-keto or diol derivatives |
Current Challenges and Future Research Directions for 1,2 Propanedione, 1 1 Piperidinyl
The Quest for an Efficient Blueprint: Developing Sustainable Synthetic Routes
The synthesis of α-aminoketones is a cornerstone of organic chemistry, yet a standardized, high-yield, and sustainable method for producing 1,2-Propanedione, 1-(1-piperidinyl)- remains undeveloped. Future research would need to focus on establishing viable synthetic pathways. Potential starting points for investigation could include the direct aminolysis of an activated 1,2-propanedione derivative or the oxidation of a corresponding amino alcohol.
A primary challenge will be to develop a process that is not only efficient in terms of yield but also adheres to the principles of green chemistry. This involves the use of non-toxic reagents, minimization of waste products, and energy-efficient reaction conditions. The development of a catalytic method, for instance, would be a significant step towards a more sustainable synthesis.
Table 1: Hypothetical Synthetic Approaches for Investigation
| Synthetic Strategy | Potential Starting Materials | Key Challenges |
| Direct Aminolysis | 1-Halo-1,2-propanedione, Piperidine (B6355638) | Control of regioselectivity, potential for over-reaction |
| Oxidative Amination | 1-Amino-2-propanol, Piperidine | Development of a selective oxidation catalyst |
| Condensation Reaction | Pyruvaldehyde, Piperidine | Potential for polymerization and side-product formation |
Unraveling the Molecular Dance: Elucidating Complex Reaction Mechanisms
Once a viable synthetic route is established, a critical next step will be the detailed elucidation of the reaction mechanism. Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing the reaction and potentially expanding its scope.
For a reaction involving piperidine and a dicarbonyl compound, the mechanism could involve several intermediates, including hemiaminals and enamines. Spectroscopic techniques such as in-situ NMR and IR spectroscopy, coupled with kinetic studies, would be invaluable in identifying these transient species and understanding the factors that govern the reaction rate and selectivity.
Expanding the Toolkit: Applications in Asymmetric Catalysis and Fine Chemical Synthesis
Future research should explore the synthesis of enantiomerically pure forms of this compound and test their efficacy as ligands in a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions. Success in this area would open the door to its use in the synthesis of complex, high-value molecules like pharmaceuticals and agrochemicals.
The Digital Crystal Ball: Advanced Computational Modeling for Predictive Chemistry
In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties and reactivity of 1,2-Propanedione, 1-(1-piperidinyl)-. Techniques such as Density Functional Theory (DFT) can be used to calculate its molecular geometry, electronic structure, and vibrational frequencies.
Furthermore, computational methods can be employed to model potential reaction pathways for its synthesis and to predict its behavior as a ligand in catalytic systems. This predictive capability can guide experimental work, saving time and resources by identifying the most promising avenues for investigation. doi.orgnih.gov
Designing the Next Generation: Exploration of Novel Derivatives for Unique Chemical Properties
The structure of 1,2-Propanedione, 1-(1-piperidinyl)- serves as a scaffold that can be systematically modified to create a library of novel derivatives. Modifications to the piperidine ring or the propanedione backbone could lead to compounds with unique and potentially useful chemical or physical properties.
For example, the introduction of different substituents on the piperidine ring could modulate the compound's steric and electronic properties, which could in turn affect its performance as a catalyst or its biological activity. A systematic structure-activity relationship (SAR) study would be a key component of this research direction. The discovery of novel piperidine derivatives with applications as antiproliferative agents or with specific receptor affinities highlights the potential for such explorations. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
